molecular formula C12H12ClNOS2 B14710925 3-(m-Chlorophenyl)-5-propylrhodanine CAS No. 23522-53-4

3-(m-Chlorophenyl)-5-propylrhodanine

Cat. No.: B14710925
CAS No.: 23522-53-4
M. Wt: 285.8 g/mol
InChI Key: XVOCCZZFZQZAJB-UHFFFAOYSA-N
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Description

3-(m-Chlorophenyl)-5-propylrhodanine is an organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a chlorophenyl group attached to the rhodanine core, which is known to enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Chlorophenyl)-5-propylrhodanine typically involves the reaction of m-chlorobenzaldehyde with propylrhodanine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control

    Purification: Crystallization or chromatography to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

3-(m-Chlorophenyl)-5-propylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3-(m-Chlorophenyl)-5-propylrhodanine exerts its effects involves:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can inhibit specific signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Chlorophenyl)-5-propylrhodanine
  • 3-(m-Bromophenyl)-5-propylrhodanine
  • 3-(m-Fluorophenyl)-5-propylrhodanine

Uniqueness

3-(m-Chlorophenyl)-5-propylrhodanine is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of the m-chlorophenyl group provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

CAS No.

23522-53-4

Molecular Formula

C12H12ClNOS2

Molecular Weight

285.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12ClNOS2/c1-2-4-10-11(15)14(12(16)17-10)9-6-3-5-8(13)7-9/h3,5-7,10H,2,4H2,1H3

InChI Key

XVOCCZZFZQZAJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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